molecular formula C20H17N3O6S B2384004 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 921904-85-0

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2384004
CAS RN: 921904-85-0
M. Wt: 427.43
InChI Key: JESSAWGGYAUDBW-UHFFFAOYSA-N
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Description

“N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . They have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia . In acute infections, benzofuran revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites . In recent years, benzofuran derivatives have revealed potential anticancer activity with lower incidence or severity of adverse events normally encountered during chemotherapeutic treatments .


Synthesis Analysis

The synthesis of benzofuran derivatives has been performed . The structures of the produced compounds were confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .


Chemical Reactions Analysis

Benzofuran derivatives have shown a wide range of biological and pharmacological activities, including anticancer properties . The structure–activity relationship (SAR) of several benzofuran derivatives has been discussed in order to elucidate the possible substitution alternatives and structural requirements for a highly potent and selective anticancer activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives were confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR .

Scientific Research Applications

Plant Chemical Defense

The compound’s controlled hydroxylations play a crucial role in plant chemical defense. Researchers have found that silencing specific cytochrome P450 enzymes involved in diterpene biosynthesis within wild tobacco (Nicotiana attenuata) leads to severe autotoxicity symptoms. These symptoms result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives. By regulating metabolic modifications, tobacco plants avoid autotoxicity and gain herbivore defense .

Structural Biology

High-resolution structural studies could reveal the compound’s binding sites and interactions with enzymes or receptors. Such information is essential for rational drug design and optimization.

Future Directions

The complex nature and the number of acquired or resistant cancer cases have been largely increasing . Benzofuran derivatives have shown potential as anticancer agents, and future research will likely continue to explore these compounds for their therapeutic potential . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy .

properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c1-27-15-5-3-4-13-11-16(28-18(13)15)19-22-23-20(29-19)21-17(24)10-12-6-8-14(9-7-12)30(2,25)26/h3-9,11H,10H2,1-2H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESSAWGGYAUDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

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